molecular formula C7H4ClN3S B6272729 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine CAS No. 1511675-70-9

4-chloro-2-(1,3-thiazol-5-yl)pyrimidine

Cat. No.: B6272729
CAS No.: 1511675-70-9
M. Wt: 197.6
InChI Key:
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Description

4-chloro-2-(1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that contains both a thiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-aminothiazole under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1,3-thiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazolylpyrimidines.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

4-chloro-2-(1,3-thiazol-5-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.

    Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(1,3-thiazol-5-yl)pyrimidine
  • 4-chloro-2-(1,3-thiazol-4-yl)pyrimidine
  • 4-chloro-2-(1,3-thiazol-2-yl)pyrimidine

Uniqueness

4-chloro-2-(1,3-thiazol-5-yl)pyrimidine is unique due to the specific positioning of the thiazole and pyrimidine rings, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position of the pyrimidine ring also provides a site for further functionalization, making it a versatile intermediate for the synthesis of various derivatives.

Properties

CAS No.

1511675-70-9

Molecular Formula

C7H4ClN3S

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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